7-Bromoquinolin-5-ol
Overview
Description
7-Bromoquinolin-5-ol is a chemical compound with the molecular formula C9H6BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound The structure of this compound consists of a quinoline ring system with a bromine atom at the 7th position and a hydroxyl group at the 5th position
Mechanism of Action
Target of Action
It is known that quinoline derivatives, such as 8-hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . Therefore, it is plausible that 7-Bromoquinolin-5-ol may interact with similar targets.
Mode of Action
For instance, 8-Hydroxyquinoline derivatives have been reported to exhibit antimicrobial, anticancer, and antifungal activities
Result of Action
Given the known biological activities of quinoline derivatives, it is plausible that this compound could have significant effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and presence of other molecules could potentially influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-5-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform, which yields 7-bromoquinolin-8-ol. This intermediate can then be converted to this compound through further chemical transformations .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Bromoquinolin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 5th position can participate in oxidation and reduction reactions, leading to the formation of quinone or hydroquinone derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Nitrite (NaNO2) and Hydrochloric Acid (HCl): Used for diazotization reactions.
Sodium Dithionite (Na2S2O4): Used for reduction reactions.
Major Products Formed:
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinone and Hydroquinone Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
7-Bromoquinolin-5-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with a hydroxyl group at the 8th position.
7-Bromoquinolin-8-ol: A brominated derivative with the bromine atom at the 7th position and a hydroxyl group at the 8th position.
5-Amino-7-bromoquinolin-8-ol: A derivative with an amino group at the 5th position and a bromine atom at the 7th position.
Uniqueness: 7-Bromoquinolin-5-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-bromoquinolin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLUBMAJPKDQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743887 | |
Record name | 7-Bromoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261677-80-8 | |
Record name | 7-Bromoquinolin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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